Lipophilicity Ranking Across N-Alkyl-3-methyl-4-nitroaniline Analogs
N-(Butan-2-yl)-3-methyl-4-nitroaniline exhibits a predicted LogP of 3.11 , positioning it at a distinct intermediate value within the lipophilicity gradient of its closest structural analogs. This value is approximately 0.52 log units higher than the parent 3-methyl-4-nitroaniline primary amine (predicted LogP 2.59 [1]) and approximately 0.29 log units lower than N-(sec-butyl)-4-nitroaniline, which lacks the 3-methyl substituent (experimental LogP 3.40 [2]). The difference of approximately 1.72 log units from N-methyl-4-nitroaniline (predicted LogP 1.39 [3]) further confirms that both N-alkyl chain length and 3-methyl substitution contribute independently and additively to lipophilicity. This systematic differentiation allows users to select the compound with a LogP that best matches the permeability or solubility requirements of a given assay, membrane model, or chromatographic separation.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.11 (predicted) |
| Comparator Or Baseline | 3-Methyl-4-nitroaniline: LogP = 2.59 (predicted); N-(sec-butyl)-4-nitroaniline: LogP = 3.40 (experimental); N-methyl-4-nitroaniline: LogP = 1.39 (predicted) |
| Quantified Difference | ΔLogP = +0.52 vs. parent 3-methyl-4-nitroaniline; ΔLogP = −0.29 vs. N-(sec-butyl)-4-nitroaniline (lacking 3-Me); ΔLogP = +1.72 vs. N-methyl-4-nitroaniline |
| Conditions | Predicted LogP values sourced from vendor/computational databases (Leyan, ChemTradeHub, Chem960); experimental LogP for N-(sec-butyl)-4-nitroaniline from chem960.com. Values derived from different estimation methods; cross-study comparison requires caution. |
Why This Matters
A LogP difference of ≥0.5 units is sufficient to produce measurable shifts in membrane permeability, protein binding, and chromatographic retention, making compound selection consequential for assay design.
- [1] ChemTradeHub. 3-Methyl-4-nitroaniline (CAS 611-05-2). LogP: 2.58980 (predicted). View Source
- [2] Chem960. N-(butan-2-yl)-4-nitroaniline (CAS 4138-37-8). Experimental LogP: 3.40140. View Source
- [3] ChemBase. N-Methyl-4-nitroaniline. LogP: 1.3860081; LogD (pH 5.5): 1.3860059; LogD (pH 7.4): 1.3860081. View Source
